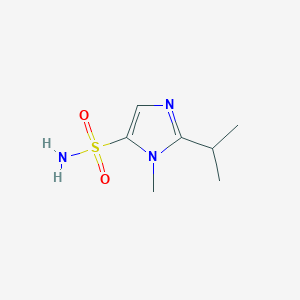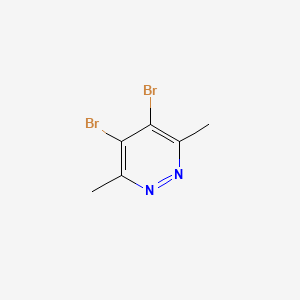
rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is a synthetic organic compound that belongs to the class of oxolane derivatives. This compound is characterized by its unique structure, which includes an oxolane ring substituted with an aminomethyl group and a carboxylate ester. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents such as ammonia or amines in the presence of catalysts.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group may yield nitriles, while reduction of the ester group may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: A non-racemic version of the compound with similar properties.
Ethyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
(3R,5R)-5-(aminomethyl)oxolane-3-carboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
Rac-methyl (3R,5R)-5-(aminomethyl)oxolane-3-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and biological activity. The presence of both an aminomethyl group and a carboxylate ester provides opportunities for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl (3S,5S)-5-(aminomethyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-2-6(3-8)11-4-5/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
WIXRZITYGAWLFX-WDSKDSINSA-N |
SMILES isomérique |
COC(=O)[C@H]1C[C@H](OC1)CN |
SMILES canonique |
COC(=O)C1CC(OC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)



![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)
![2-[(Pyrazin-2-yl)amino]acetamide](/img/structure/B13473763.png)

![[5-(Benzenesulfonamido)pyridin-3-yl]boronic acid](/img/structure/B13473783.png)
![1-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]methanamine dihydrochloride](/img/structure/B13473790.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one](/img/structure/B13473805.png)


